N-(4-ethoxyphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
CAS No.: 1060205-43-7
Cat. No.: VC11950196
Molecular Formula: C18H21N7O2
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060205-43-7 |
|---|---|
| Molecular Formula | C18H21N7O2 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C18H21N7O2/c1-2-27-15-5-3-14(4-6-15)20-18(26)24-11-9-23(10-12-24)17-8-7-16-21-19-13-25(16)22-17/h3-8,13H,2,9-12H2,1H3,(H,20,26) |
| Standard InChI Key | GTZCNLZMTGISTG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Introduction
Structural Overview
Chemical Name:
N-(4-ethoxyphenyl)-4-{ triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
Key Structural Features:
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Aromatic Substituents: The compound features a 4-ethoxyphenyl group and a triazolopyridazine moiety.
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Piperazine Core: Central to the molecule is a piperazine ring linked to a carboxamide group.
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Heterocyclic System: The triazolo[4,3-b]pyridazine group adds significant chemical complexity and potential bioactivity.
Molecular Formula:
Not explicitly provided but can be inferred from the name.
Synthetic Pathways
The synthesis of such compounds typically involves multi-step reactions to integrate the heterocyclic systems and functional groups. While specific methods for this compound are not detailed in the search results, general strategies include:
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Formation of Triazolopyridazine Moiety:
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This heterocyclic system is often synthesized via cyclization reactions involving hydrazine derivatives and pyridazine precursors.
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Piperazine Functionalization:
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Piperazine derivatives are commonly modified by introducing substituents through nucleophilic substitution or acylation reactions.
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Coupling with 4-Ethoxyphenyl Group:
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The ethoxyphenyl group can be attached via amide bond formation using ethoxyphenylamines and activated carboxylic acids or derivatives.
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Potential Applications
Compounds with similar structural motifs have been explored for various pharmaceutical applications due to their ability to interact with biological targets.
Potential Uses:
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Antimicrobial Agents: Piperazine derivatives are known for their antimicrobial properties, particularly against resistant bacterial strains.
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Enzyme Inhibitors: Triazolopyridazines have been studied as inhibitors of enzymes like enoyl-ACP reductase, critical in bacterial fatty acid synthesis.
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Neurological Applications: Piperazine-based compounds are investigated for their effects on neurotransmitter systems, potentially useful in treating neurological disorders.
Analytical Characterization
For compounds like this, analytical techniques are crucial for confirming structure and purity:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical environments of hydrogen and carbon atoms in the molecule. |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns. |
| IR Spectroscopy | Detects functional groups based on characteristic vibrations. |
| X-Ray Crystallography | Determines precise molecular geometry and crystal packing. |
Research Findings
While no direct studies on N-(4-ethoxyphenyl)-4-{ triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide were found in the provided results, related compounds suggest promising bioactivity profiles:
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Triazole Derivatives: Known for their role as antifungal agents and enzyme inhibitors.
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Piperazines: Widely used in drug development due to their pharmacokinetic properties.
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Carboxamides: Enhance solubility and bioavailability in drug candidates.
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